molecular formula C15H20N2O B2918469 N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide CAS No. 852136-08-4

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide

Cat. No.: B2918469
CAS No.: 852136-08-4
M. Wt: 244.338
InChI Key: FZQQLLMBVWYPJX-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry and is present in a wide range of bioactive molecules and natural products . Indole-based compounds are extensively investigated for their diverse biological potential, which includes, but is not limited to, antiviral, anti-inflammatory, anticancer, antimicrobial, and antimalarial activities . Specifically, N-acetamide indole analogs have recently been explored as a novel chemotype with potent antiplasmodial activity, acting through inhibition of molecular targets such as PfATP4 in Plasmodium falciparum . Furthermore, structurally similar compounds featuring substituted indoles are key subjects in drug discovery, for instance, serving as potent and selective inhibitors of enzymes like insulin-regulated aminopeptidase (IRAP) . This compound can serve as a key intermediate or building block for the synthesis of more complex, medicinally important indole derivatives . Researchers can utilize this chemical to explore its mechanism of action, pharmacokinetic properties, and potential therapeutic applications in various biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17-14/h6-9,17H,3-5,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQQLLMBVWYPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole core is then methylated at the second position using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the methylated indole with pentanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced amide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the third position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or inflammation, depending on the specific target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide, enabling a detailed comparison of pharmacological, physicochemical, and synthetic attributes.

N-(4-Methoxyphenyl)pentanamide

  • Structure : Pentanamide linked to a 4-methoxyphenyl group.
  • Key Findings :
    • Exhibits anthelmintic activity comparable to albendazole but with significantly reduced cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines .
    • Demonstrates excellent drug-likeness, adhering to Lipinski’s Rule of Five and achieving high scores in Ghose, Veber, and Muegge filters .
  • Comparison :
    • The absence of an indole ring in N-(4-methoxyphenyl)pentanamide reduces aromatic π-π interactions but enhances metabolic stability due to the methoxy group.
    • The simplified structure lowers synthesis complexity but may limit target specificity compared to indole-containing analogs.

(R)-N-((1-(2-(1H-Indol-3-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(1,2-dithiolan-3-yl)pentanamide (Compound 97)

  • Structure : Pentanamide conjugated to a tryptamine-triazole hybrid and a dithiolane group.
  • Comparison :
    • The triazole and dithiolane groups enhance electron-rich interactions, improving binding to BuChE’s peripheral anionic site.
    • Unlike this compound, this compound’s larger size may reduce blood-brain barrier permeability.

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (Compound 50)

  • Structure : Propanamide (shorter chain) linked to a 4-chlorobenzoyl-substituted indole.
  • Key Findings :
    • Designed as a COX-2 inhibitor with improved selectivity over COX-1 .
  • Comparison: The propanamide chain may reduce steric hindrance compared to pentanamide, favoring enzyme active-site binding.

N4-Valeroylsulfacetamide (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)

  • Structure : Pentanamide conjugated to a sulfonamide-phenyl group.
  • Key Findings :
    • Displays antitubercular activity , though with moderate efficacy (52% yield in synthesis) .
  • Comparison :
    • The sulfonamide group introduces strong hydrogen-bonding capacity, improving solubility but possibly increasing renal toxicity.
    • Unlike indole-based analogs, this compound’s sulfonamide moiety may target bacterial dihydropteroate synthase.

Structural and Pharmacokinetic Trends

Table 1: Comparative Physicochemical and Pharmacological Profiles

Compound Molecular Weight Key Functional Groups Biological Activity Toxicity Profile
This compound ~274.35 Indole, methyl, pentanamide Not reported (assumed enzyme modulation) Likely low (structural analogy)
N-(4-Methoxyphenyl)pentanamide 207.26 Methoxyphenyl, pentanamide Anthelmintic Low cytotoxicity
Compound 97 ~450.50 Triazole, dithiolane BuChE inhibition Not reported
Compound 50 ~450.90 Chlorobenzoyl, sulfonamide COX-2 inhibition Moderate (sulfonamide)
N4-Valeroylsulfacetamide 313.35 Sulfonamide, pentanamide Antitubercular Moderate

Key Observations :

  • Indole vs. Phenyl Substitution : Indole-containing compounds (e.g., this compound) likely engage in stronger hydrophobic and π-stacking interactions, favoring central nervous system targets. Phenyl derivatives (e.g., N-(4-methoxyphenyl)pentanamide) prioritize metabolic stability .
  • Chain Length : Pentanamide derivatives balance lipophilicity and flexibility, whereas shorter chains (e.g., propanamide in Compound 50) may enhance target affinity but reduce solubility .
  • Functional Groups : Electron-withdrawing groups (e.g., chloro, sulfonamide) improve enzyme inhibition but may increase toxicity. Electron-donating groups (e.g., methoxy) enhance bioavailability .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide is an organic compound that exhibits significant biological activity, particularly in the fields of oncology and neuropharmacology. This article delves into its structural characteristics, biological mechanisms, and potential therapeutic applications based on various studies.

Structural Characteristics

This compound features a complex structure comprising an indole moiety, which is known for its diverse biological properties. The presence of the pentanamide side chain enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Compounds with indole structures have been widely studied for their anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against human cancer cells, suggesting potent anticancer activity .
  • Neuropharmacological Effects :
    • Indole derivatives are also known for their neuroprotective effects. They may modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and cognitive functions. The compound's ability to act as a 5-HT1F agonist could provide therapeutic benefits for conditions like migraine and anxiety disorders .
  • Anti-inflammatory Properties :
    • Several studies have highlighted the anti-inflammatory potential of indole derivatives. They can inhibit pro-inflammatory cytokine production and modulate signaling pathways such as NF-kB, contributing to their therapeutic effects in inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to increased rates of apoptosis through caspase activation .
  • Receptor Modulation : The compound's interaction with serotonin receptors (specifically 5-HT1F) suggests a mechanism for its neuropharmacological effects, potentially enhancing serotonergic signaling without causing vasoconstriction .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamideAnticancer0.5 - 5G2/M arrest, apoptosis
N-[2-(methylamino)ethyl]-indole derivativesNeuroprotective< 10Serotonin receptor modulation
Indole-based compoundsAnti-inflammatory3 - 15NF-kB inhibition

Case Studies

Several case studies illustrate the therapeutic potential of indole derivatives:

  • Anticancer Screening : A study screened various indole derivatives against a panel of human cancer cell lines, identifying several candidates with significant antiproliferative effects. The most potent compounds demonstrated IC50 values below 1 µM, indicating strong anticancer properties .
  • Neuroprotective Effects : In animal models of neurodegenerative diseases, indole derivatives were administered to assess their impact on cognitive function and neuroinflammation. Results indicated that these compounds improved memory performance and reduced markers of inflammation in the brain .

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